molecular formula C22H19ClN2O5S B11295746 2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11295746
M. Wt: 458.9 g/mol
InChI Key: LQVQAYLFYBIHLG-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound with a molecular formula of C21H16Cl2N2O5S . This compound is notable for its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-4-methylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-acetyl-4-methylphenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(2-acetyl-4-methylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-4-7-16(8-5-13)12-31(28,29)22-24-11-18(23)20(25-22)21(27)30-19-9-6-14(2)10-17(19)15(3)26/h4-11H,12H2,1-3H3

InChI Key

LQVQAYLFYBIHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)C)C(=O)C)Cl

Origin of Product

United States

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